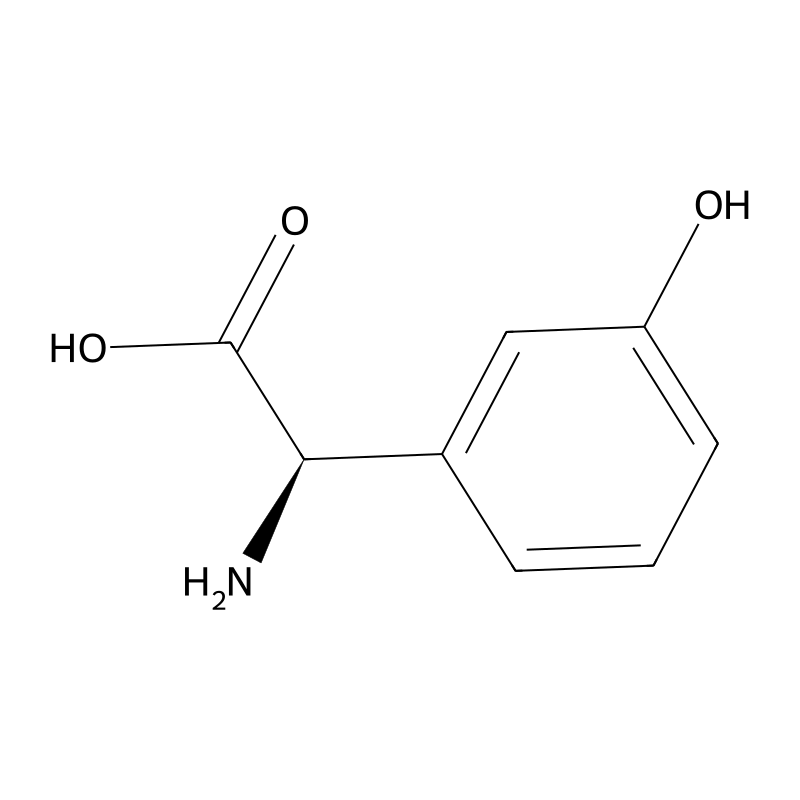

(R)-4-Hydroxyphenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Component of Vancomycin Antibiotics

R-HPG is a crucial building block of vancomycin, a class of antibiotics known for their effectiveness against Gram-positive bacteria including some resistant strains like MRSA []. Incorporation of R-HPG into the vancomycin molecule contributes to its unique structure and ability to bind to the bacterial cell wall, ultimately leading to cell death [].

Potential Therapeutic Uses

Studies suggest R-HPG may have therapeutic applications beyond its role in vancomycin. Research has explored its potential in:

- Inhibiting enzymes involved in fibrosis: R-HPG might inhibit enzymes involved in the development of scar tissue (fibrosis) in various organs like the lungs and kidneys [].

- Neuroprotective effects: Some studies suggest R-HPG might protect nerve cells from damage. However, more research is needed to confirm these effects.

(R)-4-Hydroxyphenylglycine is a non-proteogenic amino acid characterized by its unique structure, which includes a hydroxyl group attached to the phenyl ring. It is also known as (R)-2-amino-2-(4-hydroxyphenyl)acetic acid. This compound plays a significant role in the biosynthesis of various antibiotics, particularly in the vancomycin class, where it contributes to the structural integrity of these complex molecules. The compound's chemical formula is C₈H₉NO₃, and it has a molecular weight of approximately 167.16 g/mol .

(R)-4-Hydroxyphenylglycine exhibits notable biological activities, particularly as a building block in antibiotic synthesis. It is integral to the formation of glycopeptide antibiotics, which are critical in treating bacterial infections. Additionally, studies indicate that (R)-4-hydroxyphenylglycine may influence various physiological processes due to its structural similarity to neurotransmitters and its potential interactions with biological receptors .

The synthesis of (R)-4-hydroxyphenylglycine can be achieved through several methods:

- Biosynthetic Pathway: Utilizing microbial fermentation processes where specific bacteria synthesize (R)-4-hydroxyphenylglycine from shikimic acid derivatives.

- Chemical Synthesis: A common laboratory method involves reacting p-aminophenol with chloracetic acid under controlled conditions to yield (R)-4-hydroxyphenylglycine .

- Enzymatic Synthesis: Employing specific enzymes such as 4-hydroxyphenylglycine transaminase to catalyze the reaction from precursor compounds.

(R)-4-Hydroxyphenylglycine finds applications in various fields:

- Pharmaceuticals: It is primarily used in the synthesis of glycopeptide antibiotics like vancomycin and teicoplanin.

- Biochemical Research: As a model compound for studying amino acid interactions and enzymatic processes.

- Agriculture: Potential use in developing biopesticides due to its antimicrobial properties .

Research indicates that (R)-4-hydroxyphenylglycine interacts with several biological systems. It has been studied for its role in modulating receptor activity related to neurotransmission and its potential effects on metabolic pathways in bacteria and plants. Interaction studies often focus on how (R)-4-hydroxyphenylglycine can influence enzyme activity or receptor signaling pathways, providing insights into its pharmacological potential .

Several compounds share structural similarities with (R)-4-hydroxyphenylglycine, including:

- L-Tyrosine: An essential amino acid that differs by an additional methylene group.

- D-4-Hydroxyphenylglycine: The enantiomer of (R)-4-hydroxyphenylglycine, differing in stereochemistry but maintaining similar properties.

- Phenylalanine: Another aromatic amino acid that serves as a precursor to tyrosine.

Comparison TableCompound Structural Features Unique Properties (R)-4-Hydroxyphenylglycine Hydroxyl group on phenyl ring Key role in antibiotic synthesis L-Tyrosine Methylene group between aromatic ring and alpha carbon Precursor to neurotransmitters and hormones D-4-Hydroxyphenylglycine Enantiomeric form Similar applications but different stereochemical behavior Phenylalanine No hydroxyl group Essential amino acid involved in protein synthesis

| Compound | Structural Features | Unique Properties |

|---|---|---|

| (R)-4-Hydroxyphenylglycine | Hydroxyl group on phenyl ring | Key role in antibiotic synthesis |

| L-Tyrosine | Methylene group between aromatic ring and alpha carbon | Precursor to neurotransmitters and hormones |

| D-4-Hydroxyphenylglycine | Enantiomeric form | Similar applications but different stereochemical behavior |

| Phenylalanine | No hydroxyl group | Essential amino acid involved in protein synthesis |

(R)-4-Hydroxyphenylglycine's unique hydroxyl substitution on the phenyl ring distinguishes it from these similar compounds, granting it specific roles in biochemical pathways and applications in medicinal chemistry .

Chemical Synthesis Routes

The chemical synthesis of (R)-4-hydroxyphenylglycine encompasses diverse methodologies, ranging from classical organic transformations to sophisticated chiral resolution techniques. These approaches have evolved significantly over the past decades, driven by the pharmaceutical industry's demand for enantiopure building blocks in antibiotic synthesis.

Resolution Techniques for Enantiomeric Purification

Crystallization-Induced Asymmetric Transformation

The crystallization-induced asymmetric transformation represents one of the most efficient methods for obtaining optically pure (R)-4-hydroxyphenylglycine [1] [2]. This technique utilizes D-3-bromocamphor-8-sulfonic acid as a chiral resolving agent, achieving optical purities exceeding 99.8% with yields ranging from 80-94% [2]. The process involves formation of diastereomeric salts under carefully controlled conditions, where salicylaldehyde serves as a racemization catalyst, enabling complete conversion of the racemic mixture to a single enantiomer [3].

The mechanism proceeds through transient imine intermediate formation, facilitating rapid equilibration of enantiomers in solution while the less soluble diastereomeric salt crystallizes preferentially [3]. Temperature control proves critical, with optimal conditions at 100°C in acetic acid medium. Water content must be minimized below 5% to prevent interference with the crystallization process [3].

Preferential Crystallization with Aromatic Sulfonates

Preferential crystallization using various aromatic sulfonates offers an alternative approach with significant industrial potential [2] [4]. Multiple sulfonate systems demonstrate effectiveness, including benzenesulfonate, o-toluenesulfonate, p-toluenesulfonate, p-ethylbenzenesulfonate, sulfosalicylate, and 2-naphthol-6-sulfonate [2]. These systems achieve optical purities exceeding 90% with yields of 85-96% [2].

The process leverages the differential solubility of diastereomeric sulfonates in organic solvents [4]. A key advantage involves the ability to racemize the undesired enantiomer in solution, enabling theoretical yields approaching 100% [4]. The sulfonate salts undergo facile hydrolysis under alkaline conditions to regenerate the free amino acid without racemization [2].

Ionogenic Self-Resolution

An innovative approach termed "ionogenic self-resolution" eliminates the requirement for external chiral auxiliaries [4]. This method employs one enantiomer of 4-hydroxyphenylglycine as a chiral separation agent for resolving the racemic mixture. The process utilizes substoichiometric quantities of sulfuric acid relative to the total amino acid content, creating conditions where diastereomeric sulfonates form and crystallize selectively [4].

The mechanism involves formation of hydrogen sulfate intermediates, followed by precipitation of DD- or LL-diastereomeric sulfonates through addition of optically pure 4-hydroxyphenylglycine as a base [4]. Optimal conditions require water-acetone solvent mixtures with volume ratios between 2:2.5 and 2:3.5, achieving yields exceeding 85% with high optical purity [4].

Enzymatic Resolution Systems

Enzymatic resolution provides high stereoselectivity through stereoselective hydrolysis of N-acyl derivatives [5]. Immobilized proteolytic enzymes, particularly subtilisin and α-chymotrypsin, demonstrate exceptional performance in resolving N-acetyl-DL-4-hydroxyphenylglycine esters [5]. The enzyme-catalyzed process selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer unchanged [5].

Subtilisin immobilized on anhydride resins exhibits remarkable stability, maintaining activity through at least twenty reaction cycles [5]. Reaction conditions typically employ dioxane-water mixtures (3:7 v/v) at 25°C, achieving conversions of 54.9% with excellent enantiomeric excess [5]. The process offers environmental advantages compared to chemical resolution methods [5].

Catalytic Asymmetric Hydrogenation Strategies

Rhodium-Phosphine Catalyst Systems

Rhodium complexes with chiral phosphine ligands represent the gold standard for asymmetric hydrogenation of aromatic amino acid precursors [6]. The mechanism involves formation of chelate complexes between the substrate and rhodium center, followed by oxidative addition of hydrogen and subsequent hydride transfer to create the chiral product [6].

DIPAMP (1,2-bis(o-anisylphenylphosphino)ethane) ligands achieve enantioselectivities of 90-99% in the hydrogenation of enamide precursors [6]. Reaction conditions typically require hydrogen pressures of 1-50 atmospheres at temperatures ranging from room temperature to 60°C [6]. The secondary binding of carbonyl oxygen creates a stabilized five-membered chelate intermediate, crucial for high stereoselectivity [6].

BINAP-Based Catalyst Systems

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes with rhodium demonstrate exceptional performance in hydrogenating α-keto ester substrates [7]. These systems achieve enantioselectivities of 85-95% under moderate conditions (1-10 atmospheres hydrogen, 25-80°C) [7]. The rigid binaphthyl backbone provides optimal geometric constraints for stereoselective hydride delivery [7].

PdCl₂-(S)-BINAP complexes find application in reactive extraction processes, combining chiral recognition with product separation [7]. This dual functionality enhances overall process efficiency by integrating reaction and purification steps [7].

TCFP and Advanced Ligand Systems

TCFP (Taniaphos-type) ligands represent advanced phosphine systems designed for challenging substrates [8]. These catalysts demonstrate superior performance with β-amino acid precursors, achieving enantioselectivities exceeding 95% at low catalyst loadings [8]. The ligand architecture enables effective discrimination between substrate faces [8].

Piggyback reaction strategies combine multiple catalytic systems to achieve enhanced selectivity [8]. Sequential treatment with Rh-Binapine (achieving 97% ee at 85% conversion) followed by Rh-TCFP processing increases overall enantioselectivity to the required 95% minimum for single-crystallization purification [8].

Iridium-Josiphos Complexes

Iridium catalysts with Josiphos ligands excel in hydrogenating aryl ketones, particularly those containing para-hydroxyl substituents [9]. These systems achieve enantioselectivities of 87-98% under conditions of 1-30 atmospheres hydrogen at 40-100°C [9]. The catalyst demonstrates excellent substrate tolerance, distinguishing between para-hydroxyl phenyl rings and other para-substituted aromatic systems [9].

N-Heterocyclic Carbene Catalysis

Chiral N-heterocyclic carbene (NHC) catalysts represent an emerging class of organocatalysts for asymmetric transformations [10]. These systems operate under ambient conditions, achieving enantioselectivities of 87-98% in aldehyde-based transformations [10]. Triazolium pre-catalysts generate active NHC species in situ, catalyzing enantioselective sulfonylation and related reactions [10].

The mechanism involves Breslow intermediate formation, enabling unique oxidation modes that create chiral sulfone-containing products [10]. DFT calculations support unprecedented mechanistic pathways in these carbene-catalyzed processes [10].

Biotechnological Approaches

Biotechnological methodologies for (R)-4-hydroxyphenylglycine production leverage the inherent stereoselectivity of biological systems, offering environmentally sustainable alternatives to chemical synthesis. These approaches encompass whole-cell biocatalysis optimization and sophisticated metabolic engineering strategies.

Whole-Cell Biocatalysis Optimization

Escherichia coli Expression Systems

Escherichia coli serves as the predominant host for expressing D-hydantoinase and D-carbamoylase enzymes essential for (R)-4-hydroxyphenylglycine biosynthesis [11]. Recombinant E. coli strains achieve conversion rates of 97% from DL-hydroxyphenylhydantoin substrates, with productivity reaching 2.5-5.0 g/L/h [11]. The two-step enzymatic cascade involves sequential hydrolysis of the hydantoin ring, followed by decarboxylation to yield the target amino acid [11].

Optimization strategies focus on balancing enzyme expression levels, as D-carbamoylase activity often becomes rate-limiting [11]. Co-expression systems employing compatible plasmids enable independent control of each enzyme's production level [11]. The heterogeneous nature of the reaction system, with substrate concentrations reaching 300 g/L, requires specialized optimization of mass transfer and mixing conditions [12].

Cell Wall Permeability Enhancement

A breakthrough approach involves engineering cell wall permeability through targeted disruption of peptidoglycan structure [13]. Overproduction of D,D-carboxypeptidase DacB creates controlled perforations in the cell envelope, enhancing substrate accessibility without compromising cell viability [13]. This modification enables 100% conversion efficiency with 140 mM DL-hydroxyphenylhydantoin substrate [13].

The cell wall engineering strategy represents the first example of enhancing biotransformation productivity through deliberate membrane modification [13]. Fine-tuning DacB expression levels proves critical, as excessive production compromises cell integrity while insufficient levels limit substrate penetration [13]. The engineered strains maintain stability through multiple reaction cycles [13].

Ribosome Binding Site Engineering

Artificial ribosome binding site (RBS) design significantly enhances protein expression efficiency [13]. Engineered RBS sequences with optimized translation initiation regions increase D-carbamoylase expression 2.57-fold, resulting in 30% improvement in overall reaction rate [13]. This approach addresses the rate-limiting step identification through systematic expression level modulation [13].

The RBS engineering employs computational design tools to predict and optimize translation efficiency [13]. Sequence modifications target both the Shine-Dalgarno region and spacing from the start codon, achieving enhanced protein production without plasmid-based approaches [13].

Ralstonia pickettii Homologous Systems

Ralstonia pickettii CGMCC1596 represents a natural D-hydroxyphenylglycine producer that benefits from homologous gene expression enhancement [14]. Recombinant R. pickettii strains achieve 94% conversion in 9 hours with productivity of 2.8 g/L/h, compared to 80% conversion in over 50 hours for wild-type strains [14]. The homologous expression system utilizes compatible broad-host-range plasmids for stable gene delivery [14].

The engineered R. pickettii system demonstrates superior performance compared to heterologous E. coli expression, attributed to optimal protein folding and cofactor availability [14]. Plasmid stability proves sufficient for industrial batch fermentation applications [14]. The system offers advantages for processes requiring extended reaction times or harsh conditions [14].

Immobilization Strategies

Calcium alginate immobilization provides enhanced biocatalyst stability while maintaining high catalytic activity [15]. Immobilized E. coli cells achieve 93% conversion efficiency with improved operational stability compared to free cells [15]. The immobilization matrix protects cells from shear stress and enables easier product separation [15].

Optimization of immobilization conditions focuses on bead size, cell loading density, and crosslinking degree [16]. Smaller beads (2-3 mm diameter) minimize diffusion limitations while maintaining mechanical strength [16]. Cell loading densities of 50-100 g dry cell weight per liter optimize the balance between activity and mass transfer [16].

Process Parameter Optimization

Temperature optimization reveals optimal ranges of 25-45°C, balancing reaction rate enhancement with enzyme stability maintenance [12] [16]. Higher temperatures increase initial reaction rates but lead to accelerated enzyme deactivation, particularly for thermolabile carbamoylase enzymes [12]. pH control within 7.5-8.5 maintains optimal enzyme activity while preventing substrate degradation [13] [12].

Substrate concentration studies demonstrate improved productivity at elevated levels (100-300 g/L), despite the heterogeneous nature of the system [12] [11]. High substrate concentrations require enhanced agitation (200-400 rpm) to overcome mass transfer limitations [12] [16]. Buffer systems employing phosphate or Tris maintain pH stability throughout extended reaction periods [13] [17].

Cofactor availability, particularly NAD⁺/NADH ratios, proves essential for sustained enzyme activity [17] [18]. Optimal ratios near 1:1 maintain the redox balance necessary for efficient enzyme cycling [17]. Cofactor regeneration systems enhance overall process economics by reducing expensive cofactor consumption [18].

Metabolic Engineering of Pseudomonas putida and Escherichia coli

Pseudomonas putida De Novo Biosynthesis

Pseudomonas putida KT2440 emerges as an exceptional host for de novo (R)-4-hydroxyphenylglycine biosynthesis through engineered metabolic pathways [18]. The designed cofactor self-sufficient route converts L-phenylalanine to D-HPG via a three-enzyme cascade involving hydroxylation, oxidation, and stereoinversion [18]. This approach achieved 2.1 g/L production with greater than 99% enantiomeric excess [18].

The pathway design incorporates R-mandelate dehydrogenase from Lactococcus lactis, demonstrating high activity under neutral pH conditions [18]. This enzyme selection proves crucial for in vivo pathway functionality, as many mandelate dehydrogenases require acidic conditions incompatible with cellular physiology [18]. Enhanced NAD⁺ availability through metabolic engineering increases pathway flux and overall productivity [18].

Blocking L-phenylalanine consumption through competing pathways represents a critical optimization strategy [18]. Deletion of genes encoding phenylalanine ammonia lyase and aromatic amino acid decarboxylases redirects carbon flux toward the desired product [18]. The engineered P. putida strain demonstrates robust performance under industrial conditions [18].

Shikimate Pathway Enhancement

Metabolic engineering of the shikimate pathway provides increased precursor availability for aromatic amino acid biosynthesis [19] [20]. Overexpression of feedback-resistant aroG^D146N (encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) increases carbon flux through the pathway 2.3-fold [19] [20]. Simultaneous deletion of competing pathways (pheA and trpE) redirects chorismate toward target product formation [19] [21].

Central carbon metabolism modifications through hexR knockout enhance erythrose 4-phosphate and NADPH supply [19] [22]. The glucose metabolism repressor deletion increases precursor availability while improving cofactor balance [19] [22]. These modifications collectively achieve 1.5-fold productivity improvements [19] [22].

The engineered P. putida strains demonstrate maximum titers of 1.73 g/L with carbon yields of 18.1% in fed-batch fermentation [19]. This represents the highest reported concentration for chorismate lyase-based production systems [19]. The rational engineering approach provides clear advantages over random mutagenesis strategies [19].

Escherichia coli Tri-Enzyme Cascade Systems

Sophisticated E. coli engineering enables high-level D-HPG production through optimized tri-enzyme cascades [23]. The pathway converts L-tyrosine to D-HPG via 4-hydroxyphenylglyoxalate intermediates, achieving remarkable titers of 42.69 g/L with 92.5% conversion [23]. Enantiomeric excess exceeds 99%, meeting pharmaceutical industry requirements [23].

The rate-limiting step identification focuses on meso-diaminopimelate dehydrogenase activity toward 4-hydroxyphenylglyoxalate [17]. Protein engineering employing "binding pocket and conformation remodeling" strategies addresses this limitation [17]. Key mutations (W121L, F146A, H227I) achieve 25.6-fold activity improvements through optimized hydride transfer distances [17].

Crystal structure analysis guides rational design efforts, revealing that steric hindrance from bulky residues increases hydride transfer distances beyond optimal values [17]. Molecular dynamics simulations confirm that active site modifications reduce this distance from 5.4 Å to the theoretical optimum of 3.6 Å [17]. The engineered enzyme variants maintain stability while achieving enhanced catalytic efficiency [17].

Co-Culture Engineering Strategies

Cross-link auxotrophic systems enable stable co-culture processes for integrated production [24]. The design couples L-phenylalanine-producing E. coli ATCC 31884 with engineered P. putida strains, creating metabolic interdependence that prevents culture drift [24]. This approach enables direct conversion of glucose to D-HPG without intermediate isolation [24].

The co-culture system employs complementary nutritional requirements, where each organism provides essential nutrients for its partner [24]. E. coli supplies L-phenylalanine while P. putida contributes specific cofactors or growth factors [24]. This metabolic integration achieves stable long-term operation with consistent product formation [24].

Engineering approaches include modification of amino acid transport systems to facilitate inter-organism metabolite exchange [24]. Optimization of culture ratios, feeding strategies, and environmental conditions maximizes overall system performance [24]. The co-culture approach demonstrates potential for industrial implementation [24].

Protein Scaffold Systems

Protein scaffold engineering enhances metabolic efficiency through spatial organization of pathway enzymes [25]. Scaffold-mediated proximity effects increase local substrate concentrations and reduce intermediate diffusion [25]. The engineered system achieves 3.72 mM L-phenylglycine production with 0.34 g/g L-phenylalanine yield [25].

The scaffold design incorporates hydroxymandelate synthase and oxidase fusion proteins, creating enzyme complexes with enhanced catalytic efficiency [25]. Cofactor regeneration modules integrate with the synthetic pathway through scaffold-mediated organization [25]. This approach reduces cofactor losses and improves overall process economics [25].

Self-sufficient cofactor systems address limitations in 2-oxoglutarate, NH₄⁺, and NADH availability [25]. The engineered pathway converts byproduct L-glutamate and NAD⁺ to these essential cofactors simultaneously [25]. This integration achieves 2.5-fold improvement in product formation compared to systems lacking cofactor regeneration [25].

Adaptive Laboratory Evolution

Adaptive laboratory evolution enhances strain performance through directed evolution under selective pressure [26] [27]. E. coli strains evolved for enhanced L-phenylalanine tolerance demonstrate improved growth and productivity in high-concentration environments [26] [27]. The evolution process identifies beneficial mutations in stress response systems [26].

Transcriptional profiling reveals MarA (DNA-binding transcriptional dual regulator) as a key factor in product tolerance [27]. MarA overexpression enhances cell membrane integrity and fluidity, improving survival under high product concentrations [27]. This approach achieves 80.48 g/L L-phenylalanine production with enhanced cellular tolerance [27].